molecular formula C25H24N4O5 B11272581 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide

Cat. No.: B11272581
M. Wt: 460.5 g/mol
InChI Key: GKLLXONPFBDWSS-UHFFFAOYSA-N
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Description

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of pyrido[3,2-D]pyrimidine and phenylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions[][3].

Mechanism of Action

The mechanism of action of 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with a simpler structure.

    2-(3,4-Dimethoxyphenyl)ethanol: Another similar compound with different functional groups.

Uniqueness

What sets 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-phenylacetamide apart is its unique combination of structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C25H24N4O5/c1-33-20-11-10-17(15-21(20)34-2)12-14-28-24(31)23-19(9-6-13-26-23)29(25(28)32)16-22(30)27-18-7-4-3-5-8-18/h3-11,13,15H,12,14,16H2,1-2H3,(H,27,30)

InChI Key

GKLLXONPFBDWSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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